molecular formula C29H30FN3O3S B4290346 METHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B4290346
M. Wt: 519.6 g/mol
InChI Key: IDKMZJISBFTJQP-UHFFFAOYSA-N
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Description

Methyl 2-[2-amino-3-cyano-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted anilines, cyanoacetates, and thiophene derivatives. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the quinoline and cycloheptathiophene rings through cyclization reactions.

    Substitution Reactions: Introduction of the amino, cyano, and fluorophenyl groups via substitution reactions.

    Esterification: Formation of the ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but generally involves:

    Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathway Modulation: It may influence various biochemical pathways, leading to desired effects such as inhibition or activation of specific processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups and complex structure, which provides it with distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced reactivity or specific interactions with biological targets.

Properties

IUPAC Name

methyl 2-[2-amino-3-cyano-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O3S/c1-29(2)13-20-25(21(34)14-29)23(16-9-11-17(30)12-10-16)19(15-31)26(32)33(20)27-24(28(35)36-3)18-7-5-4-6-8-22(18)37-27/h9-12,23H,4-8,13-14,32H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKMZJISBFTJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C(=O)OC)N)C#N)C5=CC=C(C=C5)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
METHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 2-[2-AMINO-3-CYANO-4-(4-FLUOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

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